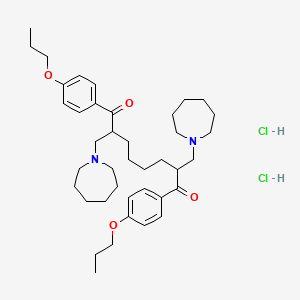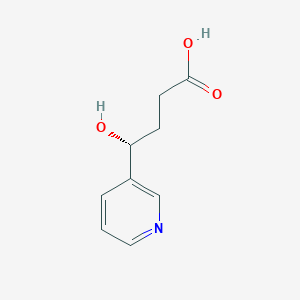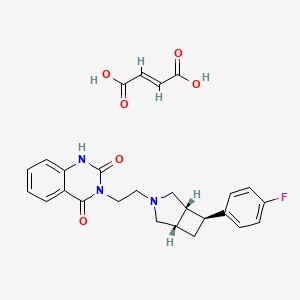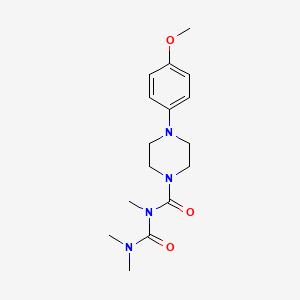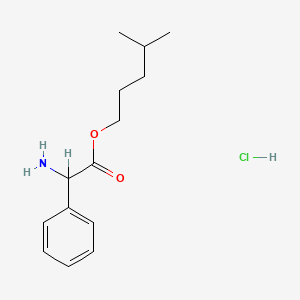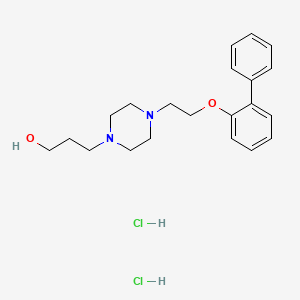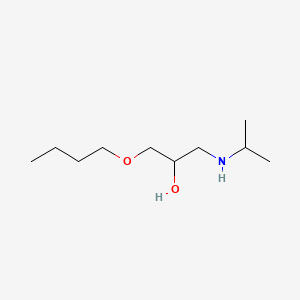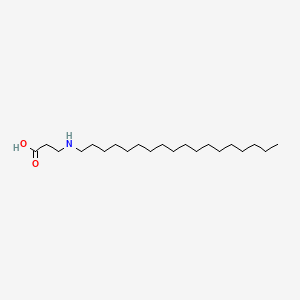
beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol benzoate (ester) hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
β-(2-(ジメチルアミノ)エチル)-1-ナフタレンエタノールベンゾエート(エステル)塩酸塩: は、ナフタレン環、エタノール基、ベンゾエートエステルを組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件: β-(2-(ジメチルアミノ)エチル)-1-ナフタレンエタノールベンゾエート(エステル)塩酸塩の合成は、通常、β-(2-(ジメチルアミノ)エチル)-1-ナフタレンエタノールを安息香酸でエステル化する反応によって行われます。この反応は通常、硫酸や塩酸などの酸によって触媒されます。反応条件には、通常、トルエンやジクロロメタンなどの有機溶媒中で反応物を還流することが含まれ、エステル化プロセスを促進します。
工業的生産方法: 工業規模では、この化合物の生産には、一貫した製品品質と収率を確保するために連続フローリアクターが使用される場合があります。触媒の使用と反応条件の最適化により、合成プロセスの効率を高めることができます。再結晶やクロマトグラフィーなどの精製工程により、最終製品を高純度で得ることができます。
化学反応の分析
反応の種類:
酸化: この化合物は、特にエタノール基で酸化反応を起こし、対応するアルデヒドまたはカルボン酸を生成する可能性があります。
還元: 還元反応により、ベンゾエートエステルを対応するアルコールに変換することができます。
置換: ジメチルアミノ基は求核置換反応に関与し、他の求核剤に置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: ハロゲン化物(Cl-、Br-)や他のアミンなどの求核剤は、塩基性条件下で使用できます。
主な生成物:
酸化: ナフタレン系アルデヒドまたはカルボン酸の生成。
還元: ナフタレン系アルコールへの変換。
置換: 置換ナフタレン誘導体の生成。
科学研究への応用
化学: この化合物は、特に複雑な有機分子の形成において、有機合成における試薬として使用されます。そのユニークな構造により、さまざまな化学反応に関与することができ、化学者にとって貴重なツールとなっています。
生物学: 生物学的研究では、この化合物は、蛍光特性を示すナフタレン環により、蛍光プローブとして使用できます。また、生体高分子との潜在的な相互作用についても研究されています。
医学: この化合物は、潜在的な薬理学的特性について調査されています。その構造は、特定の受容体や酵素と相互作用する可能性を示唆しており、創薬の候補となっています。
産業: 産業分野では、この化合物は、特殊化学品や材料の生産に使用できます。そのユニークな特性により、コーティング、接着剤、その他の先進材料への用途に適しています。
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists.
Biology: In biological research, the compound can be used as a fluorescent probe due to its naphthalene ring, which exhibits fluorescence properties. It is also studied for its potential interactions with biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological properties. Its structure suggests it may interact with certain receptors or enzymes, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
β-(2-(ジメチルアミノ)エチル)-1-ナフタレンエタノールベンゾエート(エステル)塩酸塩の作用機序は、受容体や酵素などの分子標的との相互作用を伴います。ジメチルアミノ基は、標的分子と水素結合または静電相互作用を形成することができ、ナフタレン環はπ-π相互作用に関与することができます。これらの相互作用により、標的分子の活性を調節することができ、さまざまな生物学的効果をもたらします。
類似の化合物との比較
類似の化合物:
2-(ジメチルアミノ)エチルベンゾエート: ジメチルアミノエチル基とベンゾエートエステル基を共有しますが、ナフタレン環がありません。
ナフタレン-1-エタノール: ナフタレン環とエタノール基を含みますが、ジメチルアミノ基とベンゾエートエステル基はありません。
独自性: β-(2-(ジメチルアミノ)エチル)-1-ナフタレンエタノールベンゾエート(エステル)塩酸塩は、構造的特徴の組み合わせによりユニークです。ナフタレン環とジメチルアミノエチル基の両方の存在により、さまざまな化学的および生物学的相互作用に関与することができ、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
2-(Dimethylamino)ethyl benzoate: Shares the dimethylaminoethyl and benzoate ester groups but lacks the naphthalene ring.
Naphthalene-1-ethanol: Contains the naphthalene ring and ethanol group but lacks the dimethylamino and benzoate ester groups.
Uniqueness: Beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol benzoate (ester) hydrochloride is unique due to the combination of its structural features. The presence of both the naphthalene ring and the dimethylaminoethyl group allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for various applications.
特性
CAS番号 |
119584-97-3 |
|---|---|
分子式 |
C23H26ClNO2 |
分子量 |
383.9 g/mol |
IUPAC名 |
[4-(dimethylamino)-2-naphthalen-1-ylbutyl] benzoate;hydrochloride |
InChI |
InChI=1S/C23H25NO2.ClH/c1-24(2)16-15-20(17-26-23(25)19-10-4-3-5-11-19)22-14-8-12-18-9-6-7-13-21(18)22;/h3-14,20H,15-17H2,1-2H3;1H |
InChIキー |
ZDKLZEJVGXQCOI-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(COC(=O)C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



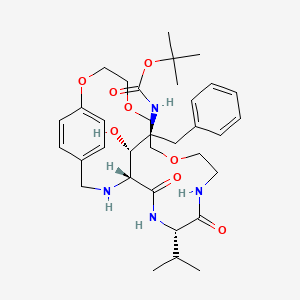
![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)

